molecular formula C17H19N3O4 B2596497 N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE CAS No. 1326942-50-0

N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE

Cat. No.: B2596497
CAS No.: 1326942-50-0
M. Wt: 329.356
InChI Key: RLEKKTBUAUCKKE-UHFFFAOYSA-N
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Description

N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a cyclohexyl group, and a benzodioxole moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Scientific Research Applications

N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE has a wide range of scientific research applications:

Safety and Hazards

The safety and hazards of 1,2,4-oxadiazoles can also vary widely depending on the specific compound. For example, N-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)methanamine has been classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it is harmful if swallowed .

Future Directions

The future directions for research on 1,2,4-oxadiazoles are likely to involve further exploration of their potential applications in various fields, including medicinal chemistry, material science, and high energy molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE typically involves the formation of the oxadiazole ring through cyclization reactions. One common method includes the reaction of amidoximes with carboxylic acids or their derivatives, such as acyl chlorides or esters, under basic conditions . The cyclohexyl group can be introduced through a nucleophilic substitution reaction, while the benzodioxole moiety is often incorporated via a coupling reaction with appropriate reagents .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

    1,2,4-Oxadiazole: Known for its antimicrobial and anticancer properties.

    1,3,4-Oxadiazole: Used in the development of pharmaceuticals and agrochemicals.

    1,2,5-Oxadiazole: Investigated for its potential as an energetic material.

Uniqueness

N-[1-(3-METHYL-1,2,4-OXADIAZOL-5-YL)CYCLOHEXYL]-2H-1,3-BENZODIOXOLE-5-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11-18-16(24-20-11)17(7-3-2-4-8-17)19-15(21)12-5-6-13-14(9-12)23-10-22-13/h5-6,9H,2-4,7-8,10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEKKTBUAUCKKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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